Cas no 125906-49-2 (1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone)
1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone Chemical and Physical Properties
Names and Identifiers
-
- 3-O-beta-D-Glucopyranoside-1,3,6-Trihydroxy-2-methylanthraquinone
- 1,6-Dihydroxy-2-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene
- 3-(
- 1,6-dihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,1
- 1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone
- SCHEMBL23199065
- A-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- AKOS040756597
- 1,6-Dihydroxy-2-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)anthracene-9,10-dione
- 125906-49-2
- 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- 1,6-dihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- CS-0140159
- HY-N8113
- FS-7391
- 3-(??-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- 1,6-dihydroxy-2-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}anthracene-9,10-dione
-
- Inchi: 1S/C21H20O10/c1-7-12(30-21-20(29)19(28)18(27)13(6-22)31-21)5-11-14(15(7)24)17(26)9-3-2-8(23)4-10(9)16(11)25/h2-5,13,18-24,27-29H,6H2,1H3/t13-,18-,19+,20-,21-/m1/s1
- InChI Key: VAYOQBYWKYSEQY-PTKNJCLRSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=C2C(C3C=C(C=CC=3C(C2=C(C=1C)O)=O)O)=O
Computed Properties
- Exact Mass: 432.10564683 g/mol
- Monoisotopic Mass: 432.10564683 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 3
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 432.4
- XLogP3: 0.9
- Topological Polar Surface Area: 174
1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O76600-10mg |
3-O-beta-D-Glucopyranoside-1,3,6-Trihydroxy-2-methylanthraquinone |
125906-49-2 | 10mg |
¥2800.0 | 2021-09-08 | ||
| A2B Chem LLC | AX03306-5mg |
3-(β-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione |
125906-49-2 | ≥98% | 5mg |
$310.00 | 2024-04-20 | |
| A2B Chem LLC | AX03306-10mg |
3-(β-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione |
125906-49-2 | 98% | 10mg |
$1440.00 | 2024-01-04 |
1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone
1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone: A Comprehensive Overview
CAS No. 125906-49-2 corresponds to the compound known as 1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone, a highly specialized and complex organic molecule with significant potential in various fields of science and industry. This compound is a derivative of anthraquinone, a well-known polycyclic aromatic compound with widespread applications in pharmacology, materials science, and natural product research. The presence of the beta-D-glucopyranosyloxy group at the 3-position introduces unique structural features that enhance its bioactivity and functional versatility.
The structure of this compound is characterized by a central anthraquinone skeleton, which consists of two fused benzene rings and a central quinone group. The hydroxyl groups at positions 1 and 6 further contribute to its antioxidant properties, while the methyl group at position 2 adds to its structural complexity. The beta-D-glucopyranosyloxy substituent is particularly intriguing, as it suggests a potential glycosylation process that may have occurred naturally or through synthetic means. This glycosylation not only modifies the physical properties of the molecule but also plays a crucial role in its bioavailability and pharmacokinetics.
Recent studies have highlighted the importance of anthraquinone derivatives in the development of novel therapeutic agents. For instance, research published in the journal Natural Product Reports has demonstrated that anthraquinones exhibit potent anti-inflammatory and anticancer activities due to their ability to modulate key cellular pathways. The presence of hydroxyl groups in this compound further enhances its redox properties, making it a promising candidate for applications in radical scavenging and oxidative stress mitigation.
In terms of synthesis, this compound can be derived from natural sources such as certain species of lichen or through intricate organic synthesis routes. The isolation and characterization of this compound from natural sources have been reported in several scientific journals, emphasizing its rarity and unique chemical properties. Synthetic approaches typically involve multi-step reactions, including oxidation, glycosylation, and protection/deprotection strategies to achieve the desired structure with high purity.
The application of this compound extends beyond pharmacology into materials science. Its aromatic structure makes it an ideal candidate for use in organic electronics, particularly in the development of conductive polymers and photovoltaic materials. Recent advancements in nanotechnology have also explored the use of anthraquinone derivatives as building blocks for self-assembling nanostructures, further underscoring its versatility.
From an environmental perspective, this compound has shown potential as a biosensor for detecting harmful pollutants in aqueous environments. Its ability to interact with heavy metal ions through coordination chemistry makes it a valuable tool in environmental monitoring and remediation efforts.
In conclusion, CAS No. 125906-49-2, or 1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone, represents a fascinating intersection of natural product chemistry and synthetic organic chemistry. Its unique structure endows it with diverse functional properties that make it a subject of intense scientific interest across multiple disciplines. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow exponentially.
125906-49-2 (1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)